Inauzhin (CAS: 309271-94-1) is a highly potent, small-molecule dual inhibitor of SIRT1 and inosine monophosphate dehydrogenase 2 (IMPDH2). Unlike traditional genotoxic chemotherapeutics that activate the p53 tumor suppressor pathway via DNA damage, Inauzhin functions as a strictly non-genotoxic p53 activator. It achieves this by suppressing SIRT1 deacetylase activity and simultaneously inhibiting IMPDH2, which depletes cellular guanine nucleotide (GTP) pools and induces ribosomal stress. This dual-targeting mechanism makes Inauzhin a highly specialized and essential procurement choice for oncology and metabolic research, particularly in high-fidelity assays requiring the preservation of genomic integrity while robustly activating the RPL11/RPL5-MDM2-p53 axis [1].
Substituting Inauzhin with generic SIRT1 inhibitors (such as Sirtinol) or direct MDM2 antagonists (such as Nutlin-3) fundamentally alters the experimental mechanism and compromises assay reproducibility. First-generation SIRT inhibitors like Sirtinol suffer from poor potency, requiring significantly higher concentrations that introduce solvent (DMSO) toxicity and off-target phenotypic artifacts[1]. Furthermore, direct MDM2 inhibitors fail to replicate Inauzhin's secondary mechanism—IMPDH2 inhibition—which is absolutely required to trigger the ribosomal stress pathway via GTP depletion[2]. Conversely, substituting Inauzhin with traditional p53 activators like doxorubicin introduces DNA strand breaks, confounding transcriptomic or senescence assays that require a strictly non-genotoxic activation route. Procurement of Inauzhin is therefore non-negotiable for researchers specifically targeting the upstream metabolic and epigenetic regulation of p53 without inducing genomic instability[2].
Inauzhin demonstrates exceptionally high affinity for SIRT1 compared to earlier-generation inhibitors. While Sirtinol requires high micromolar concentrations to achieve half-maximal inhibition, Inauzhin operates efficiently in the low micromolar range. This >60-fold improvement in potency directly impacts laboratory handling and reproducibility, allowing for cleaner cellular assays with significantly reduced solvent (DMSO) volumes, thereby eliminating DMSO-induced phenotypic artifacts [REFS-1, REFS-2].
| Evidence Dimension | SIRT1 IC50 |
| Target Compound Data | Inauzhin (0.7–2.0 μM) |
| Comparator Or Baseline | Sirtinol (131 μM) |
| Quantified Difference | >60-fold higher potency for Inauzhin |
| Conditions | Cell-free enzymatic assay / Cell culture handling |
Enables robust SIRT1 suppression at low concentrations, minimizing off-target toxicity and solvent artifacts in sensitive cellular assays.
Beyond SIRT1 inhibition, Inauzhin uniquely targets IMPDH2, the rate-limiting enzyme in de novo guanine nucleotide biosynthesis. Treatment with Inauzhin drastically reduces intracellular GTP levels, a metabolic shift that directly triggers ribosomal stress and subsequent p53 activation. Standard SIRT1 inhibitors do not possess this dual functionality, making Inauzhin an indispensable, highly specific reagent for mapping the metabolic regulation of the RPL11/RPL5-MDM2 pathway without off-target metabolic disruption [1].
| Evidence Dimension | Intracellular GTP levels |
| Target Compound Data | Inauzhin treatment (reduces GTP 6.3-fold in H460 cells; 3.7-fold in HCT116 cells) |
| Comparator Or Baseline | Untreated baseline / Non-IMPDH2 targeting agents |
| Quantified Difference | 3.7 to 6.3-fold reduction in cellular GTP |
| Conditions | HPLC analysis of H460 and HCT116 cancer cell lines |
Provides a quantifiable metabolic trigger (GTP depletion) for researchers studying ribosomal stress-induced p53 activation.
Because Inauzhin acts upstream by inhibiting SIRT1 and IMPDH2, it exhibits excellent combination compatibility with direct MDM2 inhibitors like Nutlin-3. When formulated in combination, Inauzhin and Nutlin-3 demonstrate a profound synergistic effect on p53 activation and tumor growth suppression at doses where either compound alone shows minimal efficacy. This workflow compatibility validates Inauzhin as a critical precursor or combination agent in the development of multi-targeted p53 restoration therapies [1].
| Evidence Dimension | Tumor growth suppression and apoptosis induction |
| Target Compound Data | Inauzhin + Nutlin-3 combination |
| Comparator Or Baseline | Nutlin-3 alone or Inauzhin alone |
| Quantified Difference | Synergistic efficacy at sub-lethal individual doses |
| Conditions | Human colon and lung cancer cell lines / Xenograft tumor models |
Justifies the procurement of Inauzhin for combination screening panels aimed at overcoming resistance to single-agent MDM2 inhibitors.
Traditional p53 activators, such as cisplatin or doxorubicin, rely on inducing severe DNA damage, which introduces significant noise into transcriptomic data. Inauzhin provides a highly differentiated procurement value by activating p53 without causing genotoxic stress. By relying entirely on epigenetic (SIRT1) and metabolic (IMPDH2) modulation, Inauzhin allows researchers to maintain high assay reproducibility and isolate p53-dependent responses without the confounding variables of widespread genomic instability [1].
| Evidence Dimension | Mechanism of p53 activation |
| Target Compound Data | Inauzhin (No DNA damage / targets SIRT1 and IMPDH2) |
| Comparator Or Baseline | Cisplatin / Doxorubicin (DNA damage-dependent) |
| Quantified Difference | Complete absence of genotoxicity while maintaining p53 activation |
| Conditions | p53 wild-type human cancer cell models |
Critical for senescence and apoptosis models where preserving genomic integrity is required to accurately map p53-specific pathways.
Because Inauzhin activates p53 without inducing DNA strand breaks, it is the preferred reagent for studying p53-dependent transcription, senescence, and apoptosis in wild-type p53 cell lines (e.g., H460, HCT116). It allows researchers to bypass the confounding effects of genomic instability inherent to traditional chemotherapeutics, ensuring high-fidelity transcriptomic data[1].
Utilizing its unique secondary mechanism as an IMPDH2 inhibitor, Inauzhin is ideal for assays measuring intracellular GTP depletion and subsequent ribosomal stress. It serves as a benchmark compound for triggering the RPL11/RPL5-MDM2 interaction via metabolic starvation, a feature absent in generic SIRT1 inhibitors [1].
Inauzhin is highly valuable in combination screening panels, particularly alongside MDM2 inhibitors like Nutlin-3. Its upstream modulation of p53 acetylation and stability makes it an essential tool for evaluating synergistic anti-cancer efficacy in xenograft models and designing multi-targeted therapies to overcome single-agent resistance [2].
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